molecular formula C22H23N3O B2951407 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 847394-82-5

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Número de catálogo: B2951407
Número CAS: 847394-82-5
Peso molecular: 345.446
Clave InChI: OTSFGVDRZMPAKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic pyrrolidin-2-one derivative featuring a benzimidazole core substituted with an allyl group at the 1-position and a 3,4-dimethylphenyl group at the 1-position of the pyrrolidinone ring. Its structure combines key pharmacophoric elements: the benzimidazole moiety is known for diverse biological activities, while the pyrrolidinone scaffold is frequently explored in central nervous system (CNS)-targeting agents .

Propiedades

IUPAC Name

1-(3,4-dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-4-11-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-10-9-15(2)16(3)12-18/h4-10,12,17H,1,11,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSFGVDRZMPAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic molecule belonging to the class of heterocyclic compounds. Its unique structure, which combines a benzimidazole moiety with a pyrrolidinone ring, suggests potential biological activities worth investigating. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving:

  • Formation of the Benzimidazole Ring : Condensation of o-phenylenediamine with an appropriate aldehyde.
  • Allylation : Reaction with an allyl halide in the presence of a base.
  • Pyrrolidinone Formation : Cyclization with a γ-lactam precursor.
  • Final Modifications : Introduction of substituents such as methoxy or dimethyl groups on the phenyl ring.

Pharmacological Properties

Recent studies indicate that compounds containing the benzimidazole structure exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Certain benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : Research has indicated that benzimidazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Some derivatives act as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting potential applications in treating neurological disorders.

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes or receptors. For instance, its action as a PAM at the GABA-A receptor interface may enhance inhibitory neurotransmission, providing therapeutic effects in conditions like anxiety and epilepsy.

Anticancer Studies

A study evaluated the anticancer properties of various benzimidazole derivatives, including those similar to the compound . The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM, indicating promising potential for further development.

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa20
This compoundMCF-725

Neuropharmacological Effects

Research published in Journal of Medicinal Chemistry highlighted that certain benzimidazole derivatives could modulate GABA-A receptor activity effectively. The compound's structural features may enhance its binding affinity and selectivity towards specific receptor subtypes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other derivatives are highlighted below, focusing on substituent variations, synthetic pathways, and pharmacological implications.

Substituent Analysis
Compound Name Key Substituents Molecular Weight Notable Features
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one 3,4-Dimethylphenyl, Allyl Not Provided Combines electron-donating methyl groups with a reactive allyl moiety .
4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one (CAS: 847396-23-0) 2-Bromophenyl, Allyl Not Provided Bromine substituent enhances lipophilicity and potential halogen bonding .
4-(1-(2-(2-Allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one 3-Methoxyphenyl, Phenoxyethyl-Allyl Chain 467.6 Methoxy group improves solubility; extended chain may influence bioavailability .

Key Observations :

  • 3,4-Dimethylphenyl vs. Methoxy groups, as in the CAS 912889-37-3 derivative, improve water solubility, critical for CNS drug delivery .
  • Allyl Group : Present in all three compounds, the allyl moiety on benzimidazole may contribute to π-π stacking interactions in enzyme binding, as seen in acetylcholinesterase inhibitors like donepezil derivatives .
Pharmacological Potential
  • Anti-Alzheimer’s Activity: Pyrrolidin-2-one derivatives with benzyl or piperidinyl groups (e.g., compound 10b in ) exhibit potent acetylcholinesterase inhibition. The target compound’s 3,4-dimethylphenyl group may mimic the hydrophobic interactions of donepezil’s indanone ring, though direct activity data are lacking .
  • Antimicrobial and Anticancer Applications : Benzimidazole-thiazole hybrids (e.g., derivatives in ) show antimicrobial activity. The allyl and dimethylphenyl groups in the target compound could similarly modulate DNA intercalation or enzyme inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.